Furo(3,2-b)furan, D-glucitol deriv.
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Overview
Description
Furo(3,2-b)furan, D-glucitol deriv. is a complex organic compound with a molecular formula of C12H11FN2O7 and a molecular weight of 314.22 g/mol This compound is notable for its unique structure, which includes a nitrooxy group, a hexahydrofurofuran ring, and a fluoropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-b)furan, D-glucitol deriv. can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Furo(3,2-b)furan, D-glucitol deriv. has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Furo(3,2-b)furan, D-glucitol deriv. involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The fluoropyridine moiety can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Furo(3,2-b)furan, D-glucitol deriv. imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its chlorine and bromine analogs .
Properties
CAS No. |
135304-12-0 |
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Molecular Formula |
C12H11FN2O7 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O7/c13-7-1-6(2-14-3-7)12(16)21-8-4-19-11-9(22-15(17)18)5-20-10(8)11/h1-3,8-11H,4-5H2 |
InChI Key |
UBZJTFBHSHSATM-UHFFFAOYSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |
Synonyms |
Furo(3,2-b)furan, D-glucitol deriv. |
Origin of Product |
United States |
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